molecular formula C20H26N2O3S B14947396 3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

Cat. No.: B14947396
M. Wt: 374.5 g/mol
InChI Key: MGGCOHQHXRYZCS-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring, a benzothiazole moiety, and an oxobutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylcyclohexyl 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate is unique due to its combination of structural elements, which confer distinct chemical and biological properties. The presence of the cyclohexyl ring and oxobutanoate group differentiates it from other benzothiazole derivatives, enhancing its potential for diverse applications .

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

(3,4-dimethylcyclohexyl) 4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C20H26N2O3S/c1-12-4-7-16-17(10-12)26-20(21-16)22-18(23)8-9-19(24)25-15-6-5-13(2)14(3)11-15/h4,7,10,13-15H,5-6,8-9,11H2,1-3H3,(H,21,22,23)

InChI Key

MGGCOHQHXRYZCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C

Origin of Product

United States

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